molecular formula C16H17N7OS B6461240 4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole CAS No. 2549046-96-8

4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole

Cat. No.: B6461240
CAS No.: 2549046-96-8
M. Wt: 355.4 g/mol
InChI Key: SPXDJIZVVYMYEI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core with a fused octahydropyrrolo[3,4-c]pyrrole scaffold and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c1-10-18-19-14-2-3-15(20-23(10)14)21-4-11-6-22(7-12(11)5-21)16(24)13-8-25-9-17-13/h2-3,8-9,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXDJIZVVYMYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Triazolo-Thiadiazole Derivatives
Compounds like 3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) and 3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (11c) share the triazolo-thiadiazole backbone but differ in substituents. These derivatives exhibit antimicrobial and anti-inflammatory activities due to their electron-rich aromatic substituents, which enhance interactions with biological targets .

Pyrazolotriazolopyrimidines
Derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7 ) demonstrate isomerization-dependent bioactivity. Their fused pyrimidine-triazole systems show moderate inhibition of kinases, suggesting the target compound’s triazolo-pyridazine group may similarly modulate enzyme activity .

Functional Group Analogues

Thiazole-Containing Compounds
Analogues like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) highlight the role of the thiazole ring in stabilizing interactions with hydrophobic enzyme pockets. The target compound’s 1,3-thiazole moiety may similarly enhance solubility and metabolic stability .

Pyrrolo-Pyrrole Systems Octahydropyrrolo[3,4-c]pyrrole scaffolds, as seen in ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate (3), are rare but critical for conformational adaptability. Such systems improve bioavailability compared to rigid planar structures .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Reference
4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole Triazolo-pyridazine + Thiazole Octahydropyrrolo[3,4-c]pyrrole, Methyl group Hypothesized kinase modulation N/A
3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) Triazolo-thiadiazole Pyridinyl groups Antimicrobial, Anti-inflammatory
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) Pyrazolo-triazolo-pyrimidine Aromatic substituents Kinase inhibition
5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-... (8) Thiazolo-pyrimidine Methoxyphenyl, Phenyl groups Enzyme stabilization

Research Findings and Pharmacological Insights

  • Synthetic Complexity : The target compound’s octahydropyrrolo[3,4-c]pyrrole system requires multistep synthesis, similar to derivatives like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles , which involve cyclization in phosphorus oxychloride .
  • Molecular Docking: Analogues such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles show affinity for 14-α-demethylase lanosterol (PDB: 3LD6), suggesting the target compound’s triazolo-pyridazine group may inhibit fungal cytochrome P450 enzymes .
  • Bioactivity Gaps : While thiazole-containing derivatives exhibit antiviral and anti-inflammatory properties, the target compound’s unique octahydropyrrolo[3,4-c]pyrrole scaffold lacks empirical validation, necessitating further in vitro studies .

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